molecular formula C13H17N5O5 B13820630 (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid CAS No. 3908-12-1

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid

Cat. No.: B13820630
CAS No.: 3908-12-1
M. Wt: 323.30 g/mol
InChI Key: GMUZONCGCFZJPY-JTQLQIEISA-N
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Description

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.

    Introduction of the Nitrobenzamido Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The guanidino group can be oxidized to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Common reagents include halogens and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Various oxidized forms of the guanidino group.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.

    Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties

Properties

CAS No.

3908-12-1

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid

InChI

InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1

InChI Key

GMUZONCGCFZJPY-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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